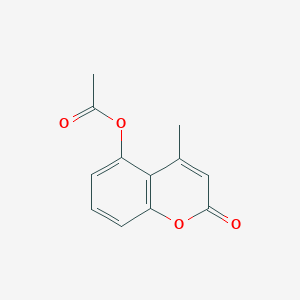

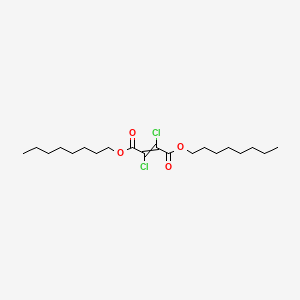

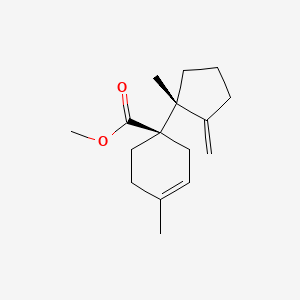

4-Methyl-2-oxo-2H-1-benzopyran-5-yl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methyl-2-oxo-2H-1-benzopyran-5-yl acetate is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring lactones first derived from Tonka beans in 1820 . They are valuable oxygen-containing heterocycles widely found in nature and have been used as herbal medicines since early ages .

Métodos De Preparación

The synthesis of 4-Methyl-2-oxo-2H-1-benzopyran-5-yl acetate can be achieved through various methods. One common synthetic route involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . Another method includes the Knoevenagel condensation of 2-hydroxybenzaldehyde with diethyl malonate, catalyzed by different catalysts . Industrial production methods often involve the use of green solvents and catalysts to ensure environmentally friendly processes .

Análisis De Reacciones Químicas

4-Methyl-2-oxo-2H-1-benzopyran-5-yl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include piperidine, N,N-dialkyl substituted cyano acetamides, and sodium azides . Major products formed from these reactions include novel 8-substituted-7-hydroxy coumarin derivatives and other biologically active compounds .

Aplicaciones Científicas De Investigación

4-Methyl-2-oxo-2H-1-benzopyran-5-yl acetate has numerous scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology and medicine, it has been studied for its anticancer, antimicrobial, and anti-inflammatory properties . Additionally, it is used in the development of novel drugs and as a fragrance in the perfume industry .

Mecanismo De Acción

The mechanism of action of 4-Methyl-2-oxo-2H-1-benzopyran-5-yl acetate involves its interaction with various molecular targets and pathways. It has been shown to inhibit the proliferation of human malignant cell lines and demonstrate activity against several types of animal tumors . The compound’s effects are believed to be due to its metabolites, such as 7-hydroxycoumarin . It also exhibits significant anticancer activity through mechanisms including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, and regulation of reactive oxygen species .

Comparación Con Compuestos Similares

4-Methyl-2-oxo-2H-1-benzopyran-5-yl acetate can be compared with other similar compounds, such as 4-Oxo-4H-1-benzopyran-2-carboxylic acid and 7-Hydroxy-2-methyl-4-oxo-4H-1-benzopyran-5-carboxylic acid . These compounds share similar structural features but differ in their biological activities and applications. For example, 4-Oxo-4H-1-benzopyran-2-carboxylic acid has been investigated for its nasal absorption properties, while 7-Hydroxy-2-methyl-4-oxo-4H-1-benzopyran-5-carboxylic acid is known for its glycoside derivatives .

Propiedades

Número CAS |

108170-46-3 |

|---|---|

Fórmula molecular |

C12H10O4 |

Peso molecular |

218.20 g/mol |

Nombre IUPAC |

(4-methyl-2-oxochromen-5-yl) acetate |

InChI |

InChI=1S/C12H10O4/c1-7-6-11(14)16-10-5-3-4-9(12(7)10)15-8(2)13/h3-6H,1-2H3 |

Clave InChI |

HCZZEOKDVUBSLA-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=O)OC2=C1C(=CC=C2)OC(=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Iodo-2-{[2-(methylsulfanyl)ethyl]sulfanyl}benzene](/img/structure/B14333127.png)

![4,5,9-Trihydroxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14333136.png)

![5-nitro-4-[4-[(5-nitro-1H-imidazol-4-yl)sulfanyl]butylsulfanyl]-1H-imidazole](/img/structure/B14333138.png)

![1-[4-(Benzenesulfonyl)phenoxy]naphthalene](/img/structure/B14333154.png)

![N-[(Diethylamino)(phenyl)-lambda~4~-sulfanylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14333198.png)